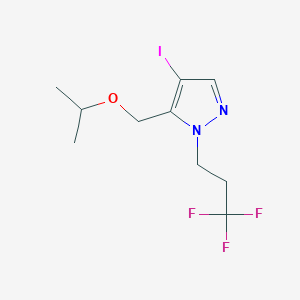
4-iodo-5-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-5-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 4-iodo-5-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is not fully understood. However, it has been hypothesized that the compound may act as an inhibitor of certain enzymes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic effects. It has also been shown to exhibit antitumor activity in certain cancer cell lines. Additionally, it has been shown to exhibit antifungal and antibacterial activity.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, the compound is highly reactive and requires careful handling. Additionally, further studies are needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for the study of 4-iodo-5-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One potential direction is the further optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications. The compound also shows potential for the development of novel materials, and future studies in this area may lead to the discovery of new materials with unique properties.
Synthesis Methods
The synthesis of 4-iodo-5-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves a multi-step process that includes the reaction of 5-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde with iodine and sodium hydroxide. The reaction mixture is then treated with hydrazine hydrate to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Scientific Research Applications
The compound has been studied extensively for its potential applications in various fields. It has shown promising results in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential applications in the field of materials science as a precursor for the synthesis of novel materials.
properties
IUPAC Name |
4-iodo-5-(propan-2-yloxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3IN2O/c1-7(2)17-6-9-8(14)5-15-16(9)4-3-10(11,12)13/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVVGBBSCMTKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1CCC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-5-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2920101.png)
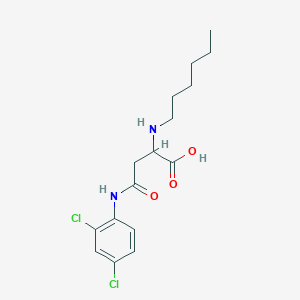
![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2920104.png)

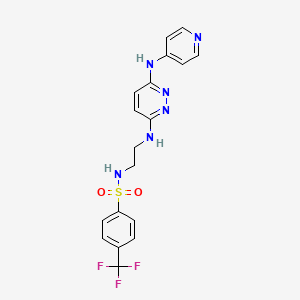

![6-Tert-butyl-2-[1-(1H-indole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2920108.png)
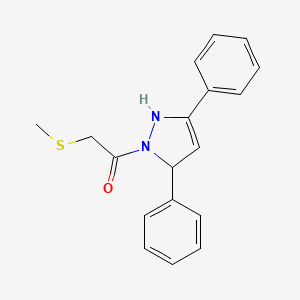
![N-(2-(6-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2920110.png)
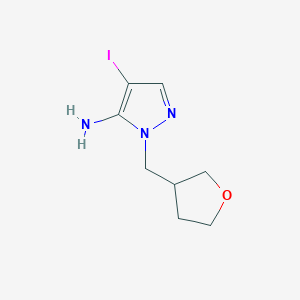

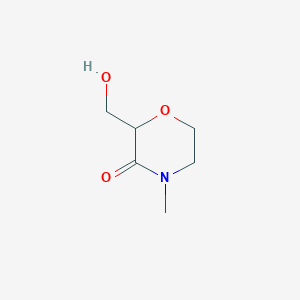
![Benzo[d]thiazol-6-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2920123.png)
![2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2920124.png)